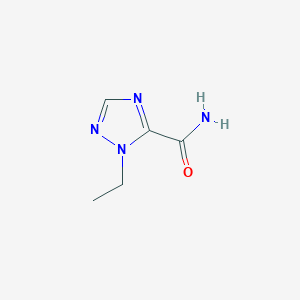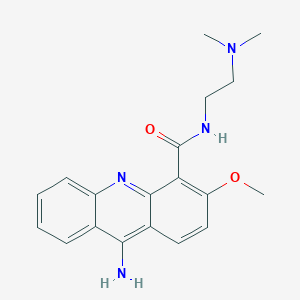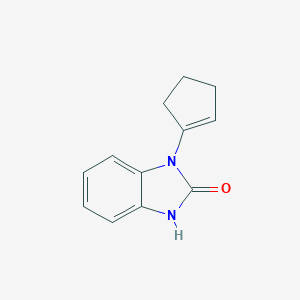
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a cyclopentene ring, making it a unique structure with potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has various biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one in lab experiments is its unique structure, which allows for the study of its effects on specific enzymes and signaling pathways. However, one of the limitations is its complex synthesis method, which can make it challenging to obtain in large quantities for experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one. One area of research is to further investigate its mechanisms of action and identify potential targets for drug development. Another direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and efficiency of the process.
Conclusion:
In conclusion, 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one is a unique compound with potential applications in various scientific research fields. Its complex structure and promising effects make it a promising candidate for drug development and other applications. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method for lab experiments.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(cyclopenten-1-yl)-1H-benzimidazol-2-one has made it a promising compound for various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where it has shown potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation.
Eigenschaften
CAS-Nummer |
104509-42-4 |
|---|---|
Produktname |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-(cyclopenten-1-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-13-10-7-3-4-8-11(10)14(12)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2,(H,13,15) |
InChI-Schlüssel |
WCFVRRQCMWMRTM-UHFFFAOYSA-N |
SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1CC=C(C1)N2C3=CC=CC=C3NC2=O |
Synonyme |
2H-Benzimidazol-2-one,1-(1-cyclopenten-1-yl)-1,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

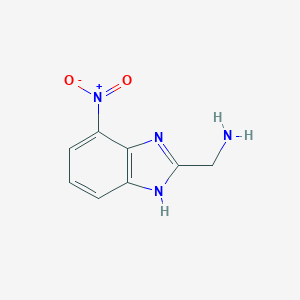
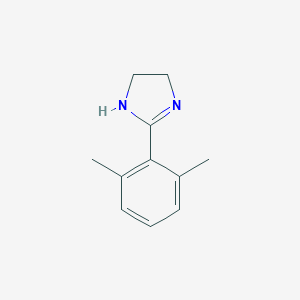
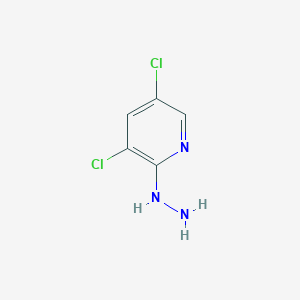
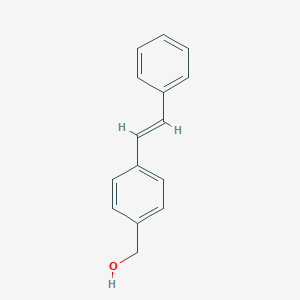
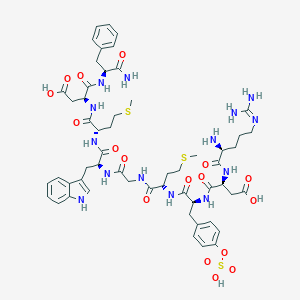


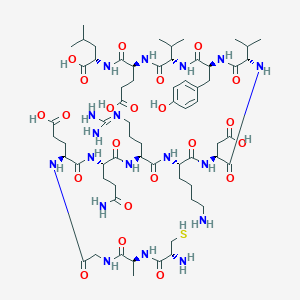

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

